molecular formula C25H28N2O5S B11474694 Ethyl 3-[({[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate

Ethyl 3-[({[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate

Cat. No.: B11474694
M. Wt: 468.6 g/mol
InChI Key: VGHTULPJRKPNQK-UHFFFAOYSA-N
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Description

ETHYL 3-({2-[(5,8-DIMETHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}METHYL)-4-METHYLBENZOATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with methoxy and methyl groups, a sulfanyl group, and an ethyl ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ETHYL 3-({2-[(5,8-DIMETHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}METHYL)-4-METHYLBENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the quinoline ring: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of methoxy and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the sulfanyl group:

    Formation of the ethyl ester moiety: This can be done through esterification reactions, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

ETHYL 3-({2-[(5,8-DIMETHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}METHYL)-4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 3-({2-[(5,8-DIMETHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}METHYL)-4-METHYLBENZOATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 3-({2-[(5,8-DIMETHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}METHYL)-4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, leading to the inhibition of DNA replication and transcription. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

ETHYL 3-({2-[(5,8-DIMETHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}METHYL)-4-METHYLBENZOATE can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline ring system and may have similar biological activities, but differ in their substitution patterns and functional groups.

    Thioether compounds: These compounds contain a sulfanyl group and may have similar chemical reactivity, but differ in their overall structure and properties.

    Ester compounds: These compounds contain an ester moiety and may have similar chemical reactivity, but differ in their core structure and functional groups.

The uniqueness of ETHYL 3-({2-[(5,8-DIMETHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}METHYL)-4-METHYLBENZOATE lies in its combination of a quinoline ring system, methoxy and methyl groups, a sulfanyl group, and an ethyl ester moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

ethyl 3-[[[2-(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanylacetyl]amino]methyl]-4-methylbenzoate

InChI

InChI=1S/C25H28N2O5S/c1-6-32-25(29)17-8-7-15(2)18(12-17)13-26-21(28)14-33-22-11-16(3)23-19(30-4)9-10-20(31-5)24(23)27-22/h7-12H,6,13-14H2,1-5H3,(H,26,28)

InChI Key

VGHTULPJRKPNQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CSC2=NC3=C(C=CC(=C3C(=C2)C)OC)OC

Origin of Product

United States

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